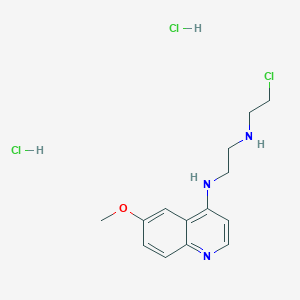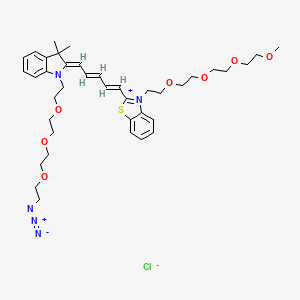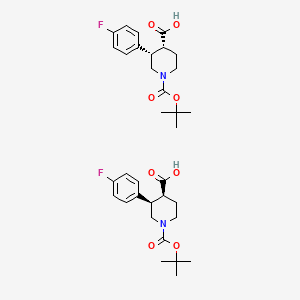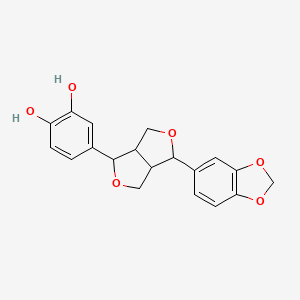
4-((2-((2-Chloroethyl)amino)ethyl)amino)-6-methoxyquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICR-190 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role as a mutagen, which means it can induce genetic mutations. This characteristic makes it a valuable tool in genetic research and studies related to DNA damage and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ICR-190 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that confer its mutagenic properties. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of ICR-190 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
ICR-190 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving ICR-190 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ICR-190 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce more reactive intermediates, while substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
ICR-190 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and the effects of different functional groups.
Biology: ICR-190 is employed in genetic research to induce mutations and study DNA repair mechanisms. It is also used to investigate the effects of mutagens on cellular processes.
Medicine: The compound’s mutagenic properties make it a valuable tool in cancer research, where it is used to study the mechanisms of carcinogenesis and the development of cancer therapies.
Industry: ICR-190 can be used in the development of new materials and chemicals, particularly those that require specific structural modifications.
Mecanismo De Acción
The mechanism of action of ICR-190 involves its interaction with DNA, where it induces mutations by intercalating between DNA bases. This intercalation disrupts the normal base pairing and can lead to errors during DNA replication. The compound’s mutagenic effects are primarily due to its ability to form covalent bonds with DNA, resulting in structural changes that can trigger cellular responses such as DNA repair or apoptosis.
Comparación Con Compuestos Similares
ICR-190 can be compared to other mutagenic compounds, such as ICR-191 and various platinum-based drugs like cisplatin, carboplatin, and oxaliplatin. While these compounds share some similarities in their ability to induce genetic mutations, ICR-190 is unique in its specific mechanism of action and the types of mutations it induces. The following are some similar compounds:
ICR-191: Another mutagenic compound with similar properties but different structural characteristics.
Cisplatin: A platinum-based drug used in cancer therapy, known for its ability to form covalent bonds with DNA and induce apoptosis.
Carboplatin: Similar to cisplatin but with a different side effect profile and mechanism of action.
Oxaliplatin: Another platinum-based drug with unique properties and applications in cancer treatment.
ICR-190 stands out due to its specific interactions with DNA and its broad range of applications in scientific research.
Propiedades
Número CAS |
38925-89-2 |
|---|---|
Fórmula molecular |
C14H20Cl3N3O |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N'-(6-methoxyquinolin-4-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H18ClN3O.2ClH/c1-19-11-2-3-13-12(10-11)14(4-6-17-13)18-9-8-16-7-5-15;;/h2-4,6,10,16H,5,7-9H2,1H3,(H,17,18);2*1H |
Clave InChI |
QDFVQWOAZRXRKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)NCCNCCCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)

![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)

